3-Chloro-a-(Boc-amino)-4-fluorobenzeneacetic acid
Description
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-5-9(15)8(14)6-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKFRJIBXJOTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-a-(Boc-amino)-4-fluorobenzeneacetic acid typically involves multiple steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluorobenzene and tert-butoxycarbonyl (Boc) protected amino acids.
Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation, nitration, and reduction, to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable reagent, such as a carboxylic acid derivative, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Biological Activity
3-Chloro-α-(Boc-amino)-4-fluorobenzeneacetic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a chlorinated aromatic ring and a Boc-protected amino group, which are critical for its biological activity. The synthesis typically involves the following steps:
- Starting Materials : 4-fluorobenzoic acid and appropriate amines.
- Protection of Amino Group : The amino group is protected using a Boc (tert-butyloxycarbonyl) group to enhance stability during subsequent reactions.
- Chlorination : Chlorination is performed to introduce the chlorine substituent at the desired position on the aromatic ring.
- Formation of Carboxylic Acid : The final step involves converting the intermediate into the carboxylic acid form, yielding 3-Chloro-α-(Boc-amino)-4-fluorobenzeneacetic acid.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to 3-Chloro-α-(Boc-amino)-4-fluorobenzeneacetic acid. For instance, derivatives have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis (Mtb).
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 3-Chloro-α-(Boc-amino)-4-fluorobenzeneacetic acid | 4-8 | Effective against MRSA |
| Related compound | 0.5-1.0 | Effective against Mtb |
These findings suggest that modifications to the structure can enhance the compound's efficacy against resistant strains.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of this compound in various cancer cell lines, demonstrating selective inhibition of cancer cell proliferation while sparing normal cells. For example, compounds with similar structures have shown IC50 values significantly lower in cancerous cells compared to non-cancerous cells, indicating a promising therapeutic window.
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 2.95 ± 0.15 | High |
| MCF10A (Normal) | 17.02 | Low |
This selectivity is crucial for developing targeted therapies with fewer side effects.
The mechanism by which 3-Chloro-α-(Boc-amino)-4-fluorobenzeneacetic acid exerts its effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of bacteria and cancer cells.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells, enhancing its therapeutic potential.
- Targeting Specific Receptors : The structural features allow binding to specific receptors or enzymes, leading to altered cellular responses.
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of 3-Chloro-α-(Boc-amino)-4-fluorobenzeneacetic acid against Mycobacterium tuberculosis in an infected mouse model. Results indicated a significant reduction in bacterial load in spleens, supporting its potential as an anti-tuberculosis agent.
Case Study 2: Cancer Cell Line Testing
In another study focusing on breast cancer cell lines, treatment with derivatives of this compound resulted in notable inhibition of cell growth and induction of apoptosis, suggesting a promising avenue for further research into its use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Key Observations :
Backbone Differences: The target compound’s acetic acid chain distinguishes it from benzoic acid derivatives (e.g., 3-chloro-4-fluoro-2-hydroxybenzoic acid) and butyric acid analogs (e.g., (R)-3-(Boc-amino)-4-(4-chloro-phenyl)butyric acid). Chain length impacts solubility and reactivity .
Substituent Positions: Halogen Placement: The 3-Cl and 4-F positions in the target compound contrast with analogs like 4-Amino-3-fluorobenzoic acid (3-F, 4-NH₂) and 3-Amino-4-chlorobenzoic acid (4-Cl, 3-NH₂). Substituent positions influence electronic effects and steric hindrance .
Protecting Groups: The Boc group in the target compound enhances stability during synthesis but reduces water solubility compared to unprotected amines (e.g., 4-Amino-3-fluorobenzoic acid). Nanoparticle dispersion (250–750 nm) is required for Boc-amino acids in aqueous-phase peptide synthesis .
Comparison with Other Boc-Protected Analogs :
- Butyric Acid Derivatives: (R)-3-(Boc-amino)-4-(4-chloro-phenyl)butyric acid requires longer reaction times due to steric bulk from the butyric chain .
- Carbamate Derivatives: Compounds like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates utilize carbodiimide coupling agents (e.g., DIPC), similar to Boc-amino acid coupling in peptide synthesis .
Table 2: Comparative Physicochemical Data
Key Findings :
- Lipophilicity: Boc protection increases log k values (indicative of higher lipophilicity) compared to unprotected amines. For example, Boc-amino analogs exhibit log k ~2.0–2.5 versus 1.2–1.5 for 4-Amino-3-fluorobenzoic acid .
- Solubility Challenges: The target compound’s low water solubility aligns with Boc-amino acid trends, necessitating organic solvents or nanoparticle dispersion .
Q & A
Basic: What are the key synthetic routes for preparing 3-Chloro-a-(Boc-amino)-4-fluorobenzeneacetic acid?
The synthesis typically involves sequential functionalization of a benzeneacetic acid scaffold. A common approach includes:
Regioselective halogenation : Chlorine and fluorine are introduced via electrophilic substitution or directed ortho-metalation strategies. For example, iodination of 4-chloro-2-nitrotoluene analogs can guide subsequent halogen placement .
Boc-protection : The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP in THF) to avoid side reactions during downstream steps .
Carboxylic acid activation : The benzeneacetic acid moiety is often generated via hydrolysis of nitriles or esters, as seen in related arylacetic acid syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
